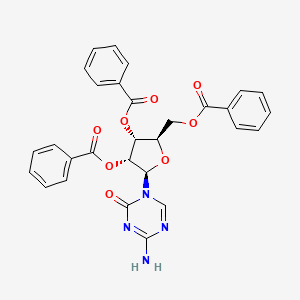
2',3',5'-Tri-o-benzoyl-5-azacytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,5’-Tri-o-benzoyl-5-azacytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule. This compound is known for its potential anti-metabolic and anti-tumor activities. It functions by inhibiting DNA methyltransferases, enzymes that add methyl groups to DNA molecules, thereby affecting gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-o-benzoyl-5-azacytidine typically involves the protection of the hydroxyl groups of cytidine with benzoyl groups. This is achieved through benzoylation reactions using benzoyl chloride in the presence of a base such as pyridine. The azacytidine moiety is introduced through a series of reactions involving the substitution of the cytidine base with an azacytidine base .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’,5’-Tri-o-benzoyl-5-azacytidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: The benzoyl groups can be substituted with other protective groups or functional groups to modify its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different biological activities .
Wissenschaftliche Forschungsanwendungen
2’,3’,5’-Tri-o-benzoyl-5-azacytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its effects on DNA methylation and gene expression, making it valuable in epigenetics research.
Medicine: Due to its potential anti-tumor activity, it is investigated as a candidate for cancer therapy.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds
Wirkmechanismus
The mechanism of action of 2’,3’,5’-Tri-o-benzoyl-5-azacytidine involves the inhibition of DNA methyltransferases. By inhibiting these enzymes, the compound prevents the addition of methyl groups to DNA, leading to changes in gene expression. This can result in the reactivation of tumor suppressor genes and the suppression of oncogenes, thereby exhibiting anti-tumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zebularine: Another cytidine analog that inhibits DNA methyltransferases and has potential anti-tumor activity.
5-Azacytidine: A well-known cytidine analog used in cancer therapy for its ability to inhibit DNA methylation.
Decitabine: Similar to 5-azacytidine, it is used in the treatment of myelodysplastic syndromes and other cancers
Uniqueness
2’,3’,5’-Tri-o-benzoyl-5-azacytidine is unique due to its specific benzoyl protection groups, which may influence its solubility, stability, and biological activity compared to other cytidine analogs. These properties can make it more suitable for certain applications in research and therapy .
Eigenschaften
Molekularformel |
C29H24N4O8 |
|---|---|
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C29H24N4O8/c30-28-31-17-33(29(37)32-28)24-23(41-27(36)20-14-8-3-9-15-20)22(40-26(35)19-12-6-2-7-13-19)21(39-24)16-38-25(34)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,30,32,37)/t21-,22-,23-,24-/m1/s1 |
InChI-Schlüssel |
XMEBCSNOBVAIDQ-MOUTVQLLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















